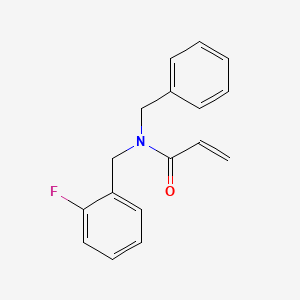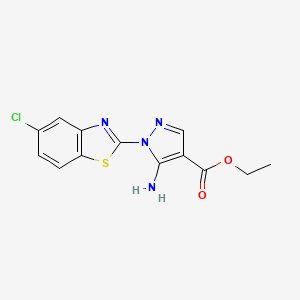![molecular formula C23H19BrN4OS B11045079 1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045079.png)
1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound featuring a unique structure that combines a bromophenyl group, a thiazole ring, and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multiple steps:
-
Formation of the Thiazole Ring:
Starting Materials: 4-bromobenzaldehyde and thiosemicarbazide.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 4-(4-bromophenyl)-1,3-thiazole-2-amine.
-
Formation of the Hydrazone Linkage:
Starting Materials: 4-(4-bromophenyl)-1,3-thiazole-2-amine and 4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one.
Reaction Conditions: The reaction is typically conducted in the presence of an acid catalyst such as acetic acid under reflux conditions to form the hydrazone linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-(4-Bromophenyl)-1,3-thiazole-2-amine: Shares the thiazole and bromophenyl moieties but lacks the pyrroloquinoline core.
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: Contains the pyrroloquinoline core but lacks the thiazole and bromophenyl groups.
Uniqueness: 1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H19BrN4OS |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]diazenyl]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C23H19BrN4OS/c1-13-11-23(2,3)28-20-16(13)5-4-6-17(20)19(21(28)29)26-27-22-25-18(12-30-22)14-7-9-15(24)10-8-14/h4-12,29H,1-3H3 |
InChI Key |
DQZMPYODFANOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC4=NC(=CS4)C5=CC=C(C=C5)Br)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide](/img/structure/B11044997.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045001.png)

![7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11045022.png)
![ethyl {4-[3-amino-1-(1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045030.png)
![3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045036.png)

![N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11045045.png)
![3-(3-Chlorophenyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11045048.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11045049.png)
![Ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11045052.png)


![4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11045080.png)
